alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

Forensic Toxicology Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Identification

This (1R,2S)-ephedrine-series metabolite of pentedrone is the definitive analytical standard for differentiating pentedrone consumption via enantioselective GC‑MS/LC‑MS. Its precise stereochemistry (rt 7.14 min) distinguishes it from the pseudoephedrine-type diastereomer (separate CAS), preventing misidentification in forensic toxicology. Certified ≥95% purity, crystalline solid, soluble in ethanol (20 mg/mL). Essential for hepatocyte/microsome metabolism studies and proficiency test calibration. NOT for human use.

Molecular Formula C12H20ClNO
Molecular Weight 229.748
CAS No. 1422513-91-4
Cat. No. B591552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
CAS1422513-91-4
Synonyms(αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1);  (1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride
Molecular FormulaC12H20ClNO
Molecular Weight229.748
Structural Identifiers
SMILESCCCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
InChIKeyDBMBOQURAYUHGJ-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Pentedrone Metabolite (Ephedrine Stereochemistry) Hydrochloride as a Forensic Analytical Standard


alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride (CAS 1422513-91-4) is an analytical reference standard categorized as a phase I metabolite of the synthetic cathinone pentedrone . Chemically, it is (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol hydrochloride, a chiral beta-amino alcohol resulting from the beta-keto reduction of pentedrone . This compound is supplied as a crystalline solid with a molecular formula of C12H19NO • HCl and a formula weight of 229.8 g/mol, with a certified purity of ≥95% . It is intended exclusively for research and forensic applications, such as the identification and quantification of pentedrone metabolites in biological samples .

Why Generic Substitution of the Pentedrone Metabolite Analytical Standard is Inadequate


Generic substitution of this analytical standard with a simple in-class compound is not possible because the precise stereochemical configuration, (1R,2S) corresponding to the ephedrine series, is a defining feature for its differential identification and quantification in forensic analysis . The diastereomeric analog with pseudoephedrine stereochemistry (1R,2R or 1S,2S) is a distinct product with a different CAS number and separate reference standard (e.g., Cayman Item No. 9001435) because it exhibits different chromatographic and potentially different mass spectral properties . Using the incorrect diastereomer would lead to inaccurate peak identification and flawed quantification in analytical methods designed to resolve these closely related metabolites [1].

Quantitative Evidence Guide for Differentiation of the Ephedrine-Stereochemistry Pentedrone Metabolite


Chromatographic Retention Time Differentiation from Parent Drug and Co-Metabolite

The GC-MS retention time (RT) for this dihydropentedrone metabolite is 7.14 minutes, which is clearly differentiated from its co-metabolite nor-pentedrone (RT 7.76 min) and the parent drug pentedrone (RT 8.12 min) under the same analytical conditions [1]. This distinct elution order allows for unambiguous identification and quantification in a chromatographic run completed in under 9 minutes [1].

Forensic Toxicology Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Identification

Enantioselective Metabolic Formation Rate from the R-(-)-Pentedrone Parent

The formation of this specific diastereomer is enhanced by chiral metabolism. In 3D human hepatocyte-like cell (HLC) models, R-(-)-pentedrone was preferentially metabolized via beta-keto reduction, resulting in a more pronounced formation of dihydropentedrone compared to S-(+)-pentedrone [1]. This stereoselective metabolism suggests its concentration in biological samples may be a specific marker for R-(-)-pentedrone exposure [1].

Drug Metabolism Enantioselectivity Toxicokinetics

Specific Solubility Profile for Analytical Reconstitution

The compound offers a defined and differentiated solubility profile for analytical method development. It is supplied as a crystalline solid with a certified solubility of 15 mg/ml in DMF, 15 mg/ml in DMSO, 20 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) . This contrasts with the parent drug pentedrone hydrochloride, which has a reported solubility of 5 mg/ml in DMF and DMSO, 2 mg/ml in ethanol, and 10 mg/ml in PBS .

Analytical Chemistry Reference Standard Preparation Solubility

Primary Application Scenarios for the Ephedrine-Stereochemistry Pentedrone Metabolite Standard


Forensic Validation of Chiral Analytical Methods

This standard is essential for developing and validating enantioselective GC-MS or LC-MS methods aimed at differentiating the consumption of pentedrone enantiomers. The distinct retention time at 7.14 minutes [1] and its stereochemical purity allow for the creation of calibration curves that can precisely quantify the beta-keto reduced metabolite in complex biological matrices like urine or blood.

In-Vitro Toxicokinetic and Metabolic Profiling Studies

In studies employing human hepatocyte models or microsomes, this standard is required to identify and quantify the specific dihydropentedrone peak generated from R-(-)-pentedrone metabolism. Its use ensures that conclusions about stereoselective metabolism, such as the preferential formation noted in 3D-HLCs [1], are based on accurate metabolite identification.

Reference Material for Inter-Laboratory Proficiency Testing

Due to its defined diastereomeric identity and certified solubility profile in solvents like ethanol (20 mg/ml) [1], this compound serves as a stable and reproducible positive control or calibration material for proficiency tests designed to assess the accuracy of forensic toxicology labs in distinguishing structurally similar cathinone metabolites.

Quote Request

Request a Quote for alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.